molecular formula C16H19NO2 B5688004 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine

4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine

Cat. No.: B5688004
M. Wt: 257.33 g/mol
InChI Key: CDFNIDHQHOUSJE-UHFFFAOYSA-N
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Description

4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 2-methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine typically involves the reaction of 2-methoxynaphthalene with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where 2-methoxynaphthalene is treated with a suitable electrophile to form an intermediate, which then reacts with morpholine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy group and the morpholine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    2-Methoxynaphthalene: Shares the methoxy-naphthalene moiety but lacks the morpholine ring.

    Morpholine: Lacks the naphthalene moiety but shares the morpholine ring structure.

Uniqueness: 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine is unique due to the combination of the methoxy-naphthalene moiety and the morpholine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

4-[(2-methoxynaphthalen-1-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFNIDHQHOUSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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